![molecular formula C10H22N2O B3302280 2-(1-Isobutylpiperazin-2-yl)ethanol CAS No. 915925-15-4](/img/structure/B3302280.png)
2-(1-Isobutylpiperazin-2-yl)ethanol
Overview
Description
2-(1-Isobutylpiperazin-2-yl)ethanol is a chemical compound that has gained significant attention in the field of scientific research. It is a piperazine derivative that has been synthesized and studied for its potential applications in various fields.
Scientific Research Applications
2-(1-Isobutylpiperazin-2-yl)ethanol has been studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. It has been found to exhibit activity as a serotonin receptor agonist, which makes it a potential candidate for the treatment of various neurological disorders such as depression, anxiety, and schizophrenia.
Mechanism of Action
The exact mechanism of action of 2-(1-Isobutylpiperazin-2-yl)ethanol is not fully understood. However, it is believed to act as a partial agonist of the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress response. It has also been found to exhibit activity as a dopamine D2 receptor antagonist, which may contribute to its antipsychotic effects.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate the levels of various neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. It has also been found to exhibit anxiolytic and antipsychotic effects in animal models. However, further studies are needed to fully understand its biochemical and physiological effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(1-Isobutylpiperazin-2-yl)ethanol in lab experiments is its potential as a tool for studying the serotonin system and its role in various neurological disorders. However, one of the limitations is that it may exhibit off-target effects due to its activity on multiple receptors.
Future Directions
There are several future directions for the study of 2-(1-Isobutylpiperazin-2-yl)ethanol. One direction is to further investigate its potential as a treatment for various neurological disorders. Another direction is to develop more selective compounds that target specific receptors in the brain. Additionally, studies are needed to fully understand the biochemical and physiological effects of this compound.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method has been optimized and modified by various researchers, and it has been found to exhibit activity as a serotonin receptor agonist and dopamine D2 receptor antagonist. Further studies are needed to fully understand its biochemical and physiological effects and its potential as a treatment for various neurological disorders.
properties
IUPAC Name |
2-[1-(2-methylpropyl)piperazin-2-yl]ethanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O/c1-9(2)8-12-5-4-11-7-10(12)3-6-13/h9-11,13H,3-8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNAAOOJKIVHSHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCNCC1CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.